4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
Description
The compound 4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone derivative characterized by a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain linked to the benzimidazole nitrogen and an m-tolyl (3-methylphenyl) substituent on the pyrrolidin-2-one ring. These substituents likely modulate solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-6-5-7-21(14-19)30-16-20(15-27(30)33)28-29-25-8-3-4-9-26(25)31(28)17-22(32)18-35-24-12-10-23(34-2)11-13-24/h3-14,20,22,32H,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLFOWJXMJEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, commonly referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H29N3O4
- Molecular Weight : 471.5 g/mol
- CAS Number : 1147185-77-0
The compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes, which may contribute to its therapeutic potential.
- Receptor Modulation : The compound may act as a modulator for specific receptor subtypes, particularly those involved in neurological pathways.
1. Antioxidant Activity
Research indicates that the compound possesses significant antioxidant properties, which can help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
3. Neuroprotective Effects
Studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its ability to cross the blood-brain barrier enhances its potential for treating neurological conditions.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited butyrylcholinesterase (BChE) with an IC50 value comparable to existing inhibitors, suggesting potential applications in treating Alzheimer’s disease .
- Neuroprotective Study : Another investigation revealed that the compound significantly reduced neuronal apoptosis in models of oxidative stress, highlighting its protective role against neurodegeneration .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study Focus | Biological Activity | Key Findings |
|---|---|---|
| Enzyme Inhibition | BChE Inhibition | IC50 = 46.42 µM |
| Anti-inflammatory Effects | Cytokine Production | Reduced levels of TNF-alpha and IL-6 |
| Neuroprotection | Neuronal Apoptosis | Significant reduction in apoptotic markers |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among benzimidazole-pyrrolidinone derivatives include:
Substituents on the Aromatic Rings: 4-Methoxyphenoxy vs. 3-Methylphenoxy: describes 1-(4-methoxyphenyl)-4-[1-(3-(3-methylphenoxy)propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one, where the 3-methylphenoxy group replaces the 4-methoxyphenoxy moiety. This positional isomerism may alter steric interactions and electron distribution, impacting receptor selectivity. m-Tolyl vs. o-Tolyl: highlights 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, where the methyl group is ortho to the pyrrolidinone linkage. The meta-substituted analog (m-tolyl) likely offers better steric compatibility with hydrophobic binding pockets compared to the ortho isomer.
Linker Modifications: Hydroxypropyl Chains: The target compound’s 2-hydroxy-3-(4-methoxyphenoxy)propyl linker is critical for hydrogen bonding. In contrast, ’s 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol replaces pyrrolidinone with piperidine but retains the hydroxypropyl-aryloxy motif, enabling 5-HT1F antagonism (Ki = 11 nM, ).
Pharmacological Activity
- Receptor Selectivity: The naphthalen-2-yloxy and quinolin-3-yl groups in ’s compound confer 5-HT1F specificity (343 nM Ki for 5-HT2B vs. 11 nM for 5-HT1F, ). The target compound’s 4-methoxyphenoxy group may enhance selectivity for similar GPCRs due to methoxy’s electron-donating effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
